2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
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Overview
Description
2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.4173 g/mol . This compound is characterized by its thiophene ring, which is substituted with ethyl, methyl, and ethoxybenzoyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves several steps. One common method includes the reaction of 4-ethoxybenzoyl chloride with 4-ethyl-5-methyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Scientific Research Applications
2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The ethoxybenzoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with similar compounds such as:
2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide: This compound has a similar structure but with a different position of the ethoxy group on the benzoyl ring.
This compound derivatives: Various derivatives with modifications on the thiophene ring or the benzoyl group can exhibit different chemical and biological properties.
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-10(3)23-17(14(13)15(18)20)19-16(21)11-6-8-12(9-7-11)22-5-2/h6-9H,4-5H2,1-3H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDRBCTXNKHVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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